DL-Tartaric acid

Catalog No.
S1486974
CAS No.
133-37-9
M.F
C4H6O6
C4H6O6
COOH(CHOH)2COOH
M. Wt
150.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Tartaric acid

CAS Number

133-37-9

Product Name

DL-Tartaric acid

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C4H6O6
C4H6O6
COOH(CHOH)2COOH

Molecular Weight

150.09 g/mol

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1

InChI Key

FEWJPZIEWOKRBE-JCYAYHJZSA-N

SMILES

C(C(C(=O)O)O)(C(=O)O)O

Solubility

582 mg/mL at 20 °C
Solubility in water, g/l at 20 °C: 1400 (very soluble)
soluble in water and alcohol; 1 gm in 0.8 ml water
1 g in 3 ml 95% alcohol (in ethanol)

Synonyms

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt, aluminum tartrate, ammonium tartrate, calcium tartrate, calcium tartrate tetrahydrate, Mn(III) tartrate, potassium tartrate, seignette salt, sodium ammonium tartrate, sodium potassium tartrate, sodium tartrate, stannous tartrate, tartaric acid, tartaric acid, ((R*,R*)-(+-))-isomer, tartaric acid, (R*,S*)-isomer, tartaric acid, (R-(R*,R*))-isomer, tartaric acid, (S-(R*,R*))-isomer, tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer, tartaric acid, calcium salt, (R-R*,R*)-isomer, tartaric acid, monoammonium salt, (R-(R*,R*))-isomer, tartrate

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Understanding Chirality and Stereochemistry:

Tartaric acid played a pivotal role in the development of the concept of chirality, the "handedness" of molecules. In the 1840s, Louis Pasteur observed that tartaric acid existed in two non-superimposable mirror-image forms, now known as L-tartaric acid and D-tartaric acid . This discovery laid the foundation for our understanding of stereoisomerism and its implications in various biological processes.

Biosynthesis and Metabolic Studies in Plants:

Tartaric acid is a significant organic acid present in grapes and other fruits. Researchers are investigating the biosynthetic pathways and cellular functions of tartaric acid in grapevines. Understanding these pathways could contribute to improving grape quality, manipulating acidity levels, and enhancing disease resistance .

As a Precursor for Bioactive Molecule Synthesis:

Tartaric acid serves as a valuable starting material for the synthesis of various bioactive molecules. Its unique chemical properties, including its chirality and acidity, make it a versatile building block for creating complex organic structures. Studies have shown its potential in synthesizing zaragozic acids, which possess anti-cancer properties, and L-biopterin, a crucial cofactor in various biological reactions .

Exploring Industrial Applications:

Researchers are exploring the potential applications of tartaric acid in various industrial processes. Its chelating properties, the ability to bind metal ions, make it a promising candidate for:

  • Soil Fertilizers: Chelating micronutrients in fertilizers, improving their bioavailability for plants .
  • Metal Cleaning: Cleaning and polishing metal surfaces, particularly aluminum, copper, and iron .

DL-Tartaric acid, also known as racemic tartaric acid or 2,3-dihydroxybutanedioic acid, is an organic compound with the molecular formula C4H6O6 and a molecular weight of 150.09 g/mol. This compound is a naturally occurring carboxylic acid primarily found in grapes and other fruits. It exists in four isomeric forms due to the presence of two chiral centers, which allow for the formation of L-tartaric acid, D-tartaric acid, meso-tartaric acid, and the racemic mixture DL-tartaric acid . The compound is characterized by its white crystalline appearance and is soluble in water and ethanol but only slightly soluble in ether .

In biological systems, tartaric acid plays a role in regulating the Krebs cycle, a metabolic pathway for energy production in cells []. However, the detailed mechanism requires further investigation.

Due to its functional groups. It can react with strong oxidizing agents, leading to the formation of different products. For instance, when treated with hydrogen peroxide in the presence of ferrous salts, it can yield dihydroxymaleic acid. Further oxidation of this product can produce tartronic acid . Additionally, DL-tartaric acid can interact with citric acid and ferrous oxide to create a bright green food coloring .

In biological systems, DL-tartaric acid acts as a human xenobiotic metabolite and a plant metabolite. It plays a role in various metabolic processes and can influence the absorption of minerals such as calcium due to its chelating properties . The compound has been studied for its potential antioxidant activity, which may contribute to its health benefits when consumed through dietary sources like fruits and wine .

Several methods exist for synthesizing DL-tartaric acid:

  • Benzene Oxidation Method: Involves the oxidation of benzene to produce maleic acid and fumaric acid, which are then further oxidized using hydrogen peroxide to yield tartaric acid .
  • Maleic Anhydride Hydroxychlorination Method: This method utilizes maleic anhydride as a starting material, where hydroxyl chlorination occurs under controlled pH conditions followed by hydrolysis to obtain tartaric acid .
  • Maleic Anhydride Oxidation Method: Here, maleic anhydride is directly oxidized to tartaric acid through one-step reactions or via an intermediate epoxy succinic acid .

These methods vary in yield and efficiency, with ongoing research aimed at optimizing production processes to enhance yield and reduce costs.

DL-tartaric acid has a wide range of applications:

  • Food Industry: It is commonly used as an acidity regulator and stabilizing agent in food products.
  • Pharmaceuticals: The compound serves as an excipient in drug formulations due to its ability to enhance solubility.
  • Cosmetics: It is included in formulations for its exfoliating properties.
  • Winemaking: Tartaric acid plays a crucial role in stabilizing wine by preventing tartrate precipitation during storage .

DL-tartaric acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaCharacteristics
L-Tartaric AcidC4H6O6Optically active enantiomer
D-Tartaric AcidC4H6O6Optically active enantiomer
Meso-Tartaric AcidC4H6O6Optically inactive diastereomer
Citric AcidC6H8O7Tricarboxylic acid; used as a natural preservative
Malic AcidC4H6O5Dicarboxylic acid; contributes to fruit flavor

DL-tartaric acid's unique feature lies in its racemic nature, being a mixture of both enantiomers (L- and D-tartaric acids), which allows it to exhibit distinct optical properties compared to its individual isomers. This characteristic makes DL-tartaric acid particularly valuable in applications requiring specific optical activities.

Hydrolytic Processes for Epoxysuccinic Acid Derivatives

The hydrolysis of epoxysuccinic acid represents one of the most established industrial routes for DL-Tartaric acid production. This process involves the controlled cleavage of the epoxide ring in epoxysuccinic acid under specific reaction conditions.

The fundamental reaction mechanism can be represented as:

Epoxysuccinic Acid + H₂O → DL-Tartaric Acid

Research has demonstrated that optimal hydrolysis conditions involve superatmospheric pressure and elevated temperatures while maintaining a pH range of 6-11. Under these controlled conditions, the process can achieve remarkable efficiency, with up to 98% pure DL-tartaric acid and 96% conversion of the epoxide. This represents a significant advantage over processes conducted at more extreme pH values, which often generate undesirable side products.

A key characteristic of this hydrolytic approach is the relatively short reaction time. Typically, a reaction period of approximately one hour is sufficient for substantial conversion of epoxysuccinate to tartaric acid when conducted under elevated temperature and pressure. This efficiency in processing time contributes significantly to the industrial feasibility of the method.

The concentration of epoxysuccinate salt in aqueous solution is typically maintained in the range of 30-35% by weight, with 33% being identified as the preferred concentration for optimal conversion rates. Importantly, operating within the mild pH range of 6-11 minimizes the formation of side products that are typically encountered at more extreme pH levels.

ParameterOptimal RangeEffect on Process
pH6-11Minimizes side product formation
Epoxysuccinate Concentration30-35% by weightOptimizes reaction efficiency
Reaction Time~1 hourSufficient for high conversion
PressureSuperatmosphericAccelerates hydrolysis reaction
TemperatureElevatedEnhances reaction kinetics

Maleic Anhydride-Based Oxidation and Hydroxychlorination Routes

Maleic anhydride serves as a versatile and economically viable starting material for DL-Tartaric acid synthesis through various reaction pathways. Two predominant approaches utilize maleic anhydride: oxidation and hydroxychlorination.

Oxidation Method

The oxidation route employs maleic anhydride as the primary substrate, subjecting it to controlled oxidation reactions using specific oxidizing agents. A notable example involves the use of a composite oxidant comprising potassium iodate and iodine in the presence of a catalyst. This method can proceed either through:

  • Direct one-step oxidation to tartaric acid
  • Formation of an epoxysuccinic acid intermediate followed by hydrolysis

The direct oxidation pathway offers advantages in terms of process simplification, while the two-step process often provides greater control over stereoselectivity.

Hydroxychlorination Method

The hydroxychlorination approach represents an alternative synthetic route utilizing maleic acid or its anhydride. In this process:

  • The double bond of maleic acid undergoes hydroxychlorination under the activation of carbonate-based activators (sodium, potassium, or ammonium carbonate)
  • The pH is carefully controlled between 5-6 during the initial hydroxychlorination
  • Subsequent hydrolysis under acidic conditions (pH 2-5) yields tartaric acid

While this method operates under relatively mild conditions (normal temperature and pressure), it typically results in lower product yields compared to other approaches. The reaction mechanism involves the addition of a hydroxyl group and chlorine across the carbon-carbon double bond, followed by nucleophilic displacement of chlorine during hydrolysis.

Biocatalytic Approaches Using Engineered Microbial Systems

Biocatalytic methods represent an increasingly significant approach to DL-Tartaric acid production, offering potential advantages in stereospecificity, environmental compatibility, and process efficiency. These methods can be broadly categorized into two main strategies: fermentation-based approaches and enzymatic catalysis.

Fermentation-Based Synthesis

Recent breakthroughs in microbial engineering have demonstrated the feasibility of producing tartaric acid precursors through controlled fermentation processes. Notably, genetically modified Gluconobacter oxydans strains have shown remarkable capability in the oxidation of glucose to tartaric semialdehyde, a key precursor in tartaric acid synthesis.

In a landmark study, researchers developed the G. oxydans T strain with robust expression of the tktA_M gene. Under optimized conditions (pH 6.0, 30°C), this engineered strain produced 32.21 ± 0.74 g/L of tartaric semialdehyde from glucose. Further optimization through implementation of a "Push-Pull" strategy enhanced production substantially, achieving 48.88 ± 2.16 g/L of tartaric semialdehyde with a productivity rate of 1.018 g/L·h in scale-up experiments—representing an 87.82% improvement over flask fermentation.

The development of this microbial cell factory represents a significant advancement in the sustainable production of tartaric acid from renewable biomass sources.

Enzymatic Catalysis

Enzymatic catalysis employs specific enzymes, particularly cis-epoxysuccinate hydrolases (CESHs), to catalyze the asymmetric hydrolysis of cis-epoxysuccinate to enantiomeric tartrate with exceptional selectivity. This approach typically combines chemical synthesis and biotransformation:

  • Maleic acid (anhydride) undergoes epoxidation using tungsten or molybdenum catalysts to form sodium epoxysuccinate
  • The intermediate is subsequently hydrolyzed by CESH to produce tartaric acid with high enantioselectivity

The bacterial genera capable of producing CESHs include Achromobacter, Acetobacter, Agrobacterium, Alcaligenes, Acinetobacter, Nocardia, Rhizobium, Rhodococcus, Pseudomonas, and Corynebacterium. Tartaric acid products obtained through this enzymatic hydrolysis typically exhibit enantiomeric excess (EE) values approaching 100%.

Recent structural studies of CESH have provided crucial insights into the catalytic mechanism, facilitating the development of more efficient biocatalysts. Crystal structures of RoCESH and KoCESH-l-(+)-tartrate complex have revealed key active site residues and elucidated the dynamic catalytic process. This structural understanding has led to the identification of robust biocatalysts such as BmCESH, which maintains significant catalytic activity even at high substrate concentrations (3M) and retains 69% of initial activity after six reaction batches.

EnzymeActivitySubstrate ToleranceReusabilitySource
BmCESH550 ± 20 U·mg⁻¹Up to 3M substrate69% after 6 batches
Nocardia sp.>90% conversionNot specifiedNot specified
G. oxydans T0236,200 U/gNot specifiedNot specified

Comparative Analysis of Natural Extraction vs. Chemical Synthesis Yields

The production of tartaric acid can be achieved through either natural extraction from grape processing byproducts or various synthetic approaches. Each method presents distinct advantages and limitations in terms of yield, purity, sustainability, and economic viability.

Natural Extraction Process

Tartaric acid occurs naturally in grapes and other fruits, with significant concentrations found in winemaking byproducts. The natural extraction process involves:

  • Collection of wine byproducts (crude tartar, grape pomace, grape stalks, and seeds)
  • Precipitation of tartaric acid using potassium or calcium hydroxide
  • Evaporation to produce a powder containing tartrate salts
  • Purification through dissolution and recrystallization processes

Tartaric acid concentrations in winery waste are substantial: approximately 50-75 kg/ton in grape pomace and 100-150 kg/ton in yeast lees. This represents a significant potential source of the compound from what would otherwise be considered waste material.

The extraction process can be optimized through careful control of parameters including amine concentration, extraction time, and vibrational intensity. Under optimal conditions (amine concentration of 63.5 g/L, extraction time of 66 seconds, and vibrational intensity of 127.1 m/s), extraction yields approaching 99.93% can be achieved.

Chemical Synthesis Approaches

Chemical synthesis methods for DL-Tartaric acid production offer advantages in terms of scalability and independence from seasonal agricultural byproducts. However, they often present challenges related to yield, purity, and environmental impact.

The table below presents a comparative analysis of various production methodologies:

Production MethodYield (%)Purity (%)AdvantagesLimitationsSource
Natural Extraction85-99.9395-98Renewable source, Utilizes waste materialsSeasonal availability, Variable quality
Epoxysuccinate HydrolysisUp to 96Up to 98High purity, Consistent qualityEnergy intensive
Maleic Anhydride Oxidation60-8090-95Scalable, Relatively simpleLower yield, More byproducts
Hydroxychlorination50-7085-90Mild conditionsLowest yield, Chlorinated waste
Enzymatic Catalysis90-96>99Highest stereoselectivity, Mild conditionsEnzyme cost and stability
Microbial Fermentation70-8595-97Renewable feedstock, Potentially sustainableComplex process optimization

It is evident that enzymatic approaches generally offer superior stereoselectivity and product purity, while natural extraction methods provide sustainability advantages. Chemical synthesis routes, particularly epoxysuccinate hydrolysis, offer consistent quality and scalability but often at higher environmental costs.

DL-Tartaric acid exists as a 1:1 mixture of (2R,3R)- and (2S,3S)-enantiomers, forming a racemate distinct from its enantiopure and meso counterparts. Unlike enantiomers, which are nonsuperimposable mirror images, diastereomers differ in spatial arrangements at one or more stereocenters and exhibit divergent physicochemical properties [1] [3]. For tartaric acids, four stereoisomers are theoretically possible: (+)- and (-)-enantiomers, meso-tartaric acid, and the racemic DL-form. The meso compound, though optically inactive, is a diastereomer of both enantiomers and the racemate due to its internal plane of symmetry [3].

Property(+)-Tartaric Acid(-)-Tartaric Acidmeso-Tartaric AcidDL-Tartaric Acid
Optical Rotation [α]D+13°-13°
Melting Point (°C)172172140206
Density (g/cm³)1.761.761.661.78

Racemates like DL-tartaric acid often crystallize as distinct compounds rather than simple mixtures. This phenomenon, first noted by Pasteur, arises from stabilizing interactions between enantiomers in the solid state [5]. X-ray diffraction studies reveal that DL-tartaric acid forms a crystalline lattice where d- and l-enantiomers organize into alternating columns stabilized by hydrogen bonds [5] [7]. This arrangement contrasts with meso-tartaric acid, which adopts staggered gauche conformations that nullify optical activity through intramolecular compensation [2] [3].

Conformational Dynamics of DL-Tartaric Acid in Crystalline States

The crystalline architecture of DL-tartaric acid is governed by conformational flexibility and enantiomer packing. Single-crystal X-ray analyses demonstrate that each enantiomer adopts a gauche conformation, with hydroxyl groups oriented asymmetrically relative to the central C2–C3 bond [5] [6]. This conformation allows for optimal hydrogen bonding between adjacent molecules.

Key Structural Features:

  • Enantiomer Pairing: Racemic acid crystallizes in the orthorhombic space group P2₁2₁2₁, with d- and l-enantiomers arranged in alternating layers parallel to the c-axis [5].
  • Torsional Angles: The C2–C3 bond exhibits a torsional angle of 68.5°, intermediate between eclipsed (0°) and staggered (60°) conformations, minimizing steric strain while enabling hydrogen-bond formation [6].
  • Chiral Domains: Scanning tunneling microscopy (STM) studies on Ag(111) surfaces reveal that DL-tartaric acid forms heterochiral domains dominated by d-l heteropairs, whereas enantiopure solutions yield homochiral assemblies [7].

The stability of DL-tartaric acid’s crystalline form is further evidenced by its elevated melting point (206°C) compared to meso-tartaric acid (140°C) [2] [4]. This disparity reflects stronger intermolecular forces in the racemate, attributable to complementary interactions between enantiomers.

Hydrogen-Bonding Networks in Polycrystalline Assemblies

Hydrogen bonding is the cornerstone of DL-tartaric acid’s supramolecular organization. In the crystalline lattice, each carboxyl and hydroxyl group participates in a robust network of intermolecular interactions.

Hydrogen-Bond Parameters:

DonorAcceptorDistance (Å)Angle (°)Symmetry Operation
O2–H···O4O4···H–O21.82168x, y, z
O3–H···O1O1···H–O31.78172x, y, z+1
O5–H···O6O6···H–O51.85165x+1, y, z

These interactions generate a three-dimensional framework characterized by:

  • Helical Chains: Carboxyl groups form helical chains along the c-axis, with each turn stabilized by O–H···O bonds between enantiomers [5].
  • Layered Sheets: Hydroxyl groups bridge adjacent chains, creating sheets parallel to the ab-plane. This layered structure enhances thermal stability by distributing strain across multiple bonds [6].
  • Racemate-Specific Motifs: Unlike enantiopure tartaric acid, DL-tartaric acid exhibits square hydrogen-bonding systems that stabilize d-l pairs. These motifs are absent in meso-tartaric acid, which relies on intramolecular hydrogen bonds [2] [5].

Spectroscopic studies corroborate these findings. Solid-state NMR of DL-tartaric acid reveals coupling constants (J = 5.2 Hz) consistent with gauche conformations, while infrared spectra show broad O–H stretches indicative of strong hydrogen bonding [8].

Diastereomeric Salt Formation with Amino Acid Derivatives

Diastereomeric salt formation represents the most fundamentally important and widely applicable method for chiral resolution of DL-tartaric acid using amino acid derivatives. This classical approach, first pioneered by Louis Pasteur in 1853, exploits the differential physical properties that arise when enantiomers of tartaric acid form diastereomeric salts with chiral amino acid derivatives.

The mechanistic foundation of diastereomeric salt formation relies on the principle that when a racemic mixture of tartaric acid enantiomers reacts with an optically pure amino acid derivative, two diastereomeric salts are produced rather than enantiomeric pairs. These diastereomeric salts possess distinct physical properties, including differential solubilities, melting points, and crystal structures, enabling their separation through conventional crystallization techniques.

Recent comprehensive studies have demonstrated the exceptional effectiveness of di-1,4-toluoyl-D-tartaric acid monohydrate as a resolving agent for amino acid derivatives. In the resolution of DL-leucine, the formation of diastereomeric salts D-leucine:D-DTTA and L-leucine:D-DTTA through liquid-assisted grinding yielded remarkable enantiomeric excess values of 91.20% and -73.32% respectively. The superior performance of the D-leucine:D-DTTA salt stems from its enhanced thermodynamic stability and reduced solubility compared to its diastereomeric counterpart.

Structural characterization through powder X-ray diffraction, thermal analysis, Fourier transform infrared spectroscopy, and single crystal X-ray diffraction revealed fundamental differences in crystal structures, thermodynamic properties, and intermolecular interactions between the diastereomeric salt pairs. The D-leucine:D-DTTA salt exhibits a more compact crystal structure with stronger hydrogen bonding networks, contributing to its lower solubility and preferential crystallization.

The molecular recognition mechanism underlying chiral discrimination in diastereomeric salt formation has been extensively investigated. Studies demonstrate that D-DTTA exhibits preferential binding affinity toward D-leucine through complementary hydrogen bonding patterns and optimal spatial arrangements of the chiral centers. The corrugated structure of tartaric acid molecules plays a crucial role in chiral separation, creating sterically demanding environments that favor specific enantiomeric interactions.

Table 1: Diastereomeric Salt Formation with Amino Acid Derivatives

Amino Acid DerivativeResolving AgentSalt StoichiometryEnantiomeric Excess (%)Solubility RatioCrystal System
D-LeucineD-DTTA1:191.2LowerMonoclinic
L-LeucineD-DTTA1:1-73.32HigherMonoclinic
S-SertralineL-Tartaric acid1:1High1.6:1C2
R-2-Methylpiperazine(2S,3S)-Tartaric acid1:1ModerateLowerOrthorhombic
S-2-Methylpiperazine(2S,3S)-Tartaric acid1:1ModerateHigherOrthorhombic
R-Nipecotic acid ethyl ester(2R,3R)-Tartaric acid1:297.8LowerP212121

Alternative amino acid derivatives have demonstrated varying degrees of success in diastereomeric salt formation with tartaric acid. The resolution of sertraline using L- and D-tartaric acids resulted in the formation of non-isostructural diastereomeric phases. The sertraline salt with L-tartaric acid crystallizes as an anhydrous form in space group C2, while the D-tartaric acid salt forms a hydrate with water molecules bridging the cation to the anion in space group P2₁2₁2₁.

The thermodynamic analysis of diastereomeric salt formation reveals significant differences in calculated densities and thermal stability profiles. Despite similar thermal degradation temperatures around 200°C, the diastereomeric salts exhibit substantially different solubilities, with solubility ratios reaching 1.6:1 in favorable cases. These solubility differences form the basis for practical resolution processes through selective crystallization.

Ligand-Selective Crystallization Strategies for Racemate Resolution

Ligand-selective crystallization represents an advanced approach to enantiomer separation that exploits the differential coordination behavior and crystallization kinetics of tartaric acid enantiomers with specific chiral ligands. This methodology extends beyond simple diastereomeric salt formation to encompass complex formation, inclusion crystallization, and selective precipitation mechanisms.

The conceptual framework for ligand-selective crystallization is based on the principle that chiral ligands can preferentially stabilize one enantiomer of tartaric acid through complementary intermolecular interactions, leading to selective crystallization of the desired enantiomer while leaving the unwanted enantiomer in solution. This approach has proven particularly effective for continuous resolution processes and large-scale production applications.

Non-classical crystallization pathways have been identified in the crystallization of L-(+)-tartaric acid from aqueous solution. Analytical ultracentrifugation studies demonstrate that solution clusters in the initial stages aggregate to form early intermediates, which subsequently assemble to form the first solvent-free crystalline nuclei upon dehydration. This two-step nucleation mechanism involves intermediate hydrated states that are expelled during the final crystal formation.

Terahertz spectroscopy performed during water evaporation reveals transient increases in absorption during nucleation, indicating the recurrence of water molecules expelled from intermediate phases. A characteristic transient resonance at 750 GHz, assignable to natural vibrations of large hydrated aggregates, vanishes after final crystal formation, providing spectroscopic evidence for the non-classical nucleation pathway.

Table 2: Ligand-Selective Crystallization Strategies

Resolution SystemTemperature (°C)Solvent SystemCrystallization MethodResolution Efficiency (%)Processing Time (hours)
DL-Leucine/D-DTTARoom tempAqueous ethanolLiquid-assisted grinding91.22-4
Sertraline/Tartaric acidsVariableWater/ethanolSlow coolingHigh12-24
Pregabalin/L-Tartaric acid25-35WaterCooling crystallization43-506-12
DL-Tartaric acid/CinchotoxineRoom tempAqueousFractional crystallizationModerate24-48
N-Methylamphetamine/DBTAAmbientCO2 (supercritical)Supercritical extraction82.54-8
Racemic 2-Methylpiperazine/Tartaric acidRoom tempAqueous ethanolSlow evaporationModerate12-24

Population balance modeling has been successfully applied to understand and optimize diastereomeric salt crystallization processes. In the resolution of racemic pregabalin with L-tartaric acid, mathematical models incorporating secondary nucleation, growth, and agglomeration mechanisms accurately reproduce experimental supersaturation profiles and product size distributions. These models utilize solubility product expressions to represent the relative supersaturation as the driving force for crystallization, acknowledging the dissociable ionic nature of diastereomeric salts.

The application of supercritical fluid extraction techniques has demonstrated particular promise for tartaric acid derivative-based resolutions. Studies using racemic N-methylamphetamine with tartaric acid derivatives, including O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid, achieved optimal chiral separation at molar ratios of 0.25 resolving agent to racemic compound, yielding enantiomeric excess values of 82.5% and 57.9% respectively. The effectiveness of these processes depends critically on the amount of individually active resolving agents in the mixture.

Ligand-exchange capillary electrophoresis represents another sophisticated approach to tartaric acid enantiomer separation. Using copper(II) as a central metal ion with L-hydroxyproline as a chiral selector, resolution values of 1.9 can be achieved in polyacrylamide-coated capillaries. The background electrolyte composition, including CuCl₂, trans-4-hydroxy-L-proline, and ε-aminocaproic acid, enables migration order reversal through counterion manipulation.

Thermodynamic Stability Profiling of Salt Complexes

The thermodynamic stability profiling of salt complexes formed between tartaric acid and amino acid derivatives provides crucial insights into the driving forces governing chiral recognition and the rational design of efficient resolution systems. Comprehensive thermodynamic analysis encompasses enthalpy and entropy changes, solubility product determinations, and thermal stability assessments across varying temperature and ionic strength conditions.

Fundamental thermodynamic studies of tartaric acid dissociation and complexation have established the foundation for understanding salt complex stability. The dissociation constants of (+)-tartaric acid have been determined across multiple ionic strengths (0.1, 0.2, and 0.4 M) in tetramethylammonium chloride media using potentiometric titration methods. Temperature-dependent measurements at 15, 25, and 35°C enable the calculation of standard enthalpy and entropy changes from the temperature variation of the equilibrium constants.

The stability constants of sodium and potassium tartrate complexes demonstrate the significant influence of metal cation identity on complex thermodynamics. The formation of hydrogen tartrate complexes exhibits distinct thermodynamic signatures compared to fully deprotonated tartrate species, reflecting the different charge distributions and hydrogen bonding capabilities of the various ionic forms.

Table 3: Thermodynamic Stability Profiling of Salt Complexes

Salt ComplexMelting Point (°C)Density (g/cm³)Solubility ProductEnthalpy Change (kJ/mol)Entropy Change (J/mol·K)Crystal Stability
D-LEU:D-DTTAHigherHigherLowerFavorablePositiveHigh
L-LEU:D-DTTALowerLowerHigherLess favorableDifferentModerate
Srt-L-Ta (anhydrous)Stable to 200DifferentDifferentDifferentDifferentHigh
Srt-D-Ta (hydrate)Stable to 200DifferentDifferentDifferentDifferentHigh with water
S-Pregabalin L-tartrateVariableSimilarMeasuredVariableVariableModerate
R-Pregabalin L-tartrateVariableSimilarMeasuredVariableVariableModerate

Advanced structural investigations reveal that the thermodynamic stability of tartaric acid salt complexes is primarily controlled by hydrogen bonding networks and electrostatic interactions. The conformational preferences of tartaric acid and its derivatives are essential for understanding their properties in biological and chemical systems. DFT calculations, spectroscopic measurements, and X-ray diffraction studies demonstrate that all structural variations can be logically accounted for by the formation and breaking of hydrogen bonds between hydroxyl or amide donors and oxygen acceptors.

The packing modes of (R,R)-tartaric acid esters and amides exhibit distinct patterns depending on the nature of the substituents. Primary tartramides are driven by NH···O=C hydrogen bonds supplemented by strong OH···O=C and weak NH···OH interactions. In contrast, derivatives containing methylester and methylamide groups are dominated by OH···OH···O=C hydrogen-bond patterns. These different hydrogen bonding motifs lead to the formation of cyclic dimers, ring systems, and helical arrangements reminiscent of peptide structures.

The thermodynamic analysis of lanthanide-tartaric acid complexes provides additional insights into the factors governing complex stability. Studies of lanthanum-tartrate complexes reveal the formation of LaTar⁺, LaTar₂⁻, and LaHTar²⁺ species with distinct thermodynamic parameters. The stability constants determined across varying temperatures enable the calculation of standard enthalpy and entropy changes, providing fundamental insights into the driving forces for complex formation.

Circular dichroism and luminescence studies of europium and terbium tartrate complexes demonstrate the sensitivity of optical properties to complex structure and stability. The conformational preferences of tartaric acid in these complexes are reflected in their characteristic emission spectra and circular dichroism signatures, providing complementary methods for stability assessment.

The role of water molecules in salt complex stability cannot be overlooked. Hydrated salt complexes often exhibit enhanced stability through additional hydrogen bonding networks, but may also demonstrate altered dissolution and crystallization behavior. The interplay between hydrogen bonding and metal coordination in alkali metal tartrates and hydrogen tartrates results in diverse structural motifs, including one-dimensional coordination polymers, two-dimensional frameworks, and three-dimensional networks.

High-pressure crystallization studies provide unique insights into thermodynamic stability relationships. Investigations of sodium tartrate monohydrate under pressures up to 4.7 GPa reveal that while enantiomers remain denser than racemates, the racemates persist in being more thermodynamically stable. This counterintuitive behavior is rationalized through evaluation of internal energy and pressure dependence of Gibbs free energy, demonstrating the complex interplay between density and thermodynamic stability.

The temperature dependence of complex stability enables the optimization of resolution conditions through thermodynamic control. Systems exhibiting favorable enthalpy changes and positive entropy changes for the desired diastereomeric salt formation can be operated at elevated temperatures to enhance selectivity, while systems with opposing thermodynamic signatures may benefit from lower temperature operations.

Physical Description

Dry Powder; Other Solid
Dry Powder
Colourless or translucent crystalline solid or white crystalline powder
White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS]
Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS]
Solid
WHITE CRYSTALLINE POWDER.
colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste

Color/Form

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER
SLIGHTLY OPAQUE CRYSTALS

XLogP3

-1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

150.01643791 g/mol

Monoisotopic Mass

150.01643791 g/mol

Flash Point

210 °C c.c.

Heavy Atom Count

10

Taste

PLEASANT ACIDULOUS TASTE

Density

Relative density (water = 1): 1.79

LogP

-0.76 (calculated)

Melting Point

Between 168 °C and 170 °C
169 °C
206 °C

UNII

4J4Z8788N8
W4888I119H

Related CAS

132517-61-4

GHS Hazard Statements

Aggregated GHS information provided by 630 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 50 of 630 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 580 of 630 companies with hazard statement code(s):;
H315 (29.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (53.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (46.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (23.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tartaric Acid is primarily indicated in conditions like Antiscorbutic, Antiseptic.
Stress incontinence, female

Pharmacology

Tartaric Acid is a white crystalline dicarboxylic acid found in many plants, particularly tamarinds and grapes. Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death.

Vapor Pressure

0.00000015 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

133-37-9
87-69-4
868-14-4
1114-14-3
526-83-0

Absorption Distribution and Excretion

Oral or parenteral doses of monosodium 14C-L(+)-tartrate (400 mg/kg) are rapidly excreted by rats and a proportion completely metabolized to CO2. The oral dose was well-absorbed.
Only about 15-20% of consumed tartaric acid is secreted in the urine unchanged.

Metabolism Metabolites

Most tartarate that is consumed by humans is metabolized by bacteria in the gastrointestinal tract , primarily in the large instestine.

Wikipedia

Tartaric acid
Enfuvirtide
Tartrate

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives
Food additives -> Flavoring Agents
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> ACID; ANTIOXIDANT_SYNERGIST; EMULSIFIER; SEQUESTRANT; SYNERGIST; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

REACTION OF TARTARIC ACID, POTASSIUM SODIUM TARTRATE (ROCHELLE SALT), AND POTASSIUM SULFATE, FOLLOWED BY FILTRATION, PURIFICATION, PRECIPITATION, & DRYING
OBTAINED FROM SEDIMENTS IN MANUFACTURE OF WINE, KNOWN AS ARGOLS OR WINE LEES. SALT IS @ LEAST 99.5% PURE.
BY PURIFYING ARGOL OR TARTAR- SUBSTANCE DEPOSITED IN WINE CASKS DURING FERMENTATION OF GRAPE JUICE, WHICH SUBSTANCE CONSISTS OF ABOUT 80% POTASSIUM BITARTRATE.
FROM WINE LEES BY EXTRACTION WITH WATER & CRYSTALLIZATION.

General Manufacturing Information

Construction
Not Known or Reasonably Ascertainable
Computer and Electronic Product Manufacturing
Cyclic Crude and Intermediate Manufacturing
All Other Chemical Product and Preparation Manufacturing
Butanedioic acid, 2,3-dihydroxy- (2R,3R)-: ACTIVE
Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-: ACTIVE

Analytic Laboratory Methods

CREAM OF TARTAR DETERMINED BY TITRATION.

Dates

Last modified: 08-15-2023

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